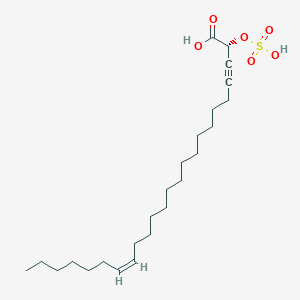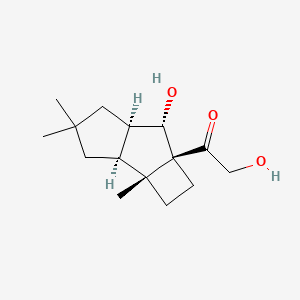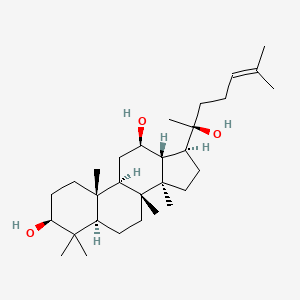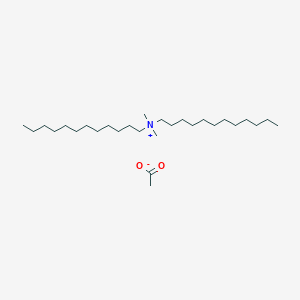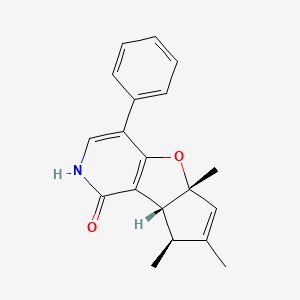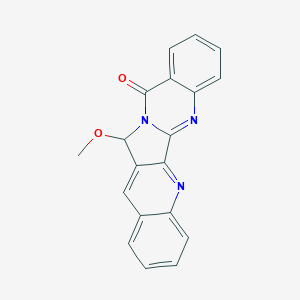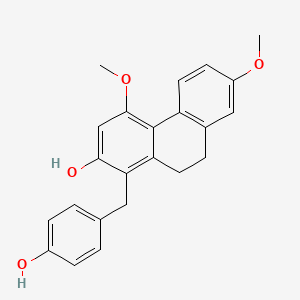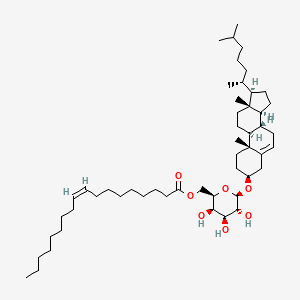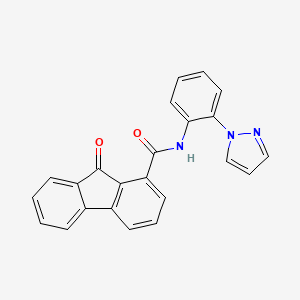
2-Anthracenecarboxylic acid, 9,10-dihydro-3,8-dihydroxy-9,10-dioxo-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenecarboxylic acid, 9,10-dihydro-3,8-dihydroxy-9,10-dioxo-1-propyl- is a natural product found in Streptomyces griseorubiginosus and Streptomyces with data available.
Scientific Research Applications
1. Antipsoriatic Activity
A study by Müller and Prinz (1997) demonstrates the synthesis and biological activity of novel carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone. These compounds, including derivatives of 2-Anthracenecarboxylic acid, exhibited inhibitory activity against 5-lipoxygenase and retained antiproliferative activity, indicating potential antipsoriatic applications (Müller & Prinz, 1997).
2. Chemical Resolution Studies
Ramanathan and Periasamy (1998) conducted research involving the resolution of C2-symmetric 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid using (S)-proline. This work contributes to the understanding of chemical resolutions in the context of anthracene derivatives, relevant to 2-Anthracenecarboxylic acid (Ramanathan & Periasamy, 1998).
3. Luminescent and Magnetic Properties
Wang et al. (2015) explored the synthesis and characterization of metal-organic complexes involving 9,10-dioxo-9,10-dihydroanthracene-1,5-dicarboxylic acid. Their study revealed significant insights into the luminescent and magnetic properties of these complexes, suggesting applications in materials science (Wang et al., 2015).
4. Synthesis of Organic Opto-Electronic Materials
Zheng (2005) synthesized dihydroxy-9,10-dihydroanthracene from 1,8-dihydroxy-9,10-anthraquinone. This research contributes to the development of organic opto-electronic materials, highlighting the utility of 2-Anthracenecarboxylic acid derivatives in this field (Zheng, 2005).
5. Immunopharmacological Activities
Park et al. (2016) identified Anthraquinone-2-carboxylic acid (AQCA), a derivative of 2-Anthracenecarboxylic acid, as a major anthraquinone in Brazilian taheebo. Their study revealed AQCA's potential in suppressing inflammatory responses, hinting at its immunopharmacological applications (Park et al., 2016).
properties
CAS RN |
208525-17-1 |
|---|---|
Product Name |
2-Anthracenecarboxylic acid, 9,10-dihydro-3,8-dihydroxy-9,10-dioxo-1-propyl- |
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3,8-dihydroxy-9,10-dioxo-1-propylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O6/c1-2-4-8-13-10(7-12(20)15(8)18(23)24)16(21)9-5-3-6-11(19)14(9)17(13)22/h3,5-7,19-20H,2,4H2,1H3,(H,23,24) |
InChI Key |
FNFBCXUSCQLQFP-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Canonical SMILES |
CCCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
synonyms |
K 1115 A K-1115 A K1115 A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



